molecular formula C17H16Cl2N2O3S B4929910 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide

Cat. No. B4929910
M. Wt: 399.3 g/mol
InChI Key: QDKWJHTWWJONJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide, also known as ADP-ribosylation factor-like protein 6-interacting protein 5 (ARL6IP5), is a protein that is involved in various cellular processes.

Mechanism of Action

The exact mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide is not fully understood. However, it has been proposed that it regulates autophagy by modulating the activity of ARL6, which is involved in the formation of autophagosomes. It has also been shown to modulate the activity of caspases by interacting with LC3 and Beclin-1.
Biochemical and Physiological Effects
Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide can induce autophagy and apoptosis in cancer cells. It has also been found to inhibit cell migration in various cell lines. Additionally, it has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide in lab experiments is its ability to induce autophagy and apoptosis in cancer cells. This makes it a potential therapeutic target for cancer treatment. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide. One direction is to further investigate its role in autophagy and apoptosis, and to identify the specific proteins and signaling pathways that it interacts with. Another direction is to explore its potential as a therapeutic target for cancer treatment, and to develop more effective drugs based on its mechanism of action. Additionally, it would be interesting to investigate its role in other cellular processes, such as cell differentiation and proliferation.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide involves the reaction of 3,4-dichloroaniline with 4-aminobenzoic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with allyl methyl sulfone and triethylamine to yield the final product.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide has been extensively studied for its role in various cellular processes, including autophagy, apoptosis, and cell migration. It has been shown to interact with several proteins, including ARL6, LC3, and Beclin-1, which are involved in autophagy. Additionally, it has been found to modulate the activity of caspases, which are involved in apoptosis.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-3-10-21(25(2,23)24)14-7-4-12(5-8-14)17(22)20-13-6-9-15(18)16(19)11-13/h3-9,11H,1,10H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKWJHTWWJONJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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